molecular formula C29H32N4O4S B11376859 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11376859
M. Wt: 532.7 g/mol
InChI Key: RQYHTMUMSRNSNH-UHFFFAOYSA-N
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Description

5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the methanesulfonyl group: This step often involves sulfonylation using methanesulfonyl chloride in the presence of a base.

    Attachment of the furan and tert-butylphenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(4-tert-butylphenyl)methyl][(thiophen-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide
  • **5-{[(4-tert-butylphenyl)methyl][(pyridin-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H32N4O4S

Molecular Weight

532.7 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C29H32N4O4S/c1-20-8-6-9-23(16-20)31-27(34)26-25(17-30-28(32-26)38(5,35)36)33(19-24-10-7-15-37-24)18-21-11-13-22(14-12-21)29(2,3)4/h6-17H,18-19H2,1-5H3,(H,31,34)

InChI Key

RQYHTMUMSRNSNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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